molecular formula C7H8N4 B2968510 3-methyl-3H-imidazo[4,5-c]pyridin-2-amine CAS No. 1256835-24-1

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

Cat. No. B2968510
CAS RN: 1256835-24-1
M. Wt: 148.169
InChI Key: VSOHJJIWCQRVRQ-UHFFFAOYSA-N
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Description

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is a compound with the CAS Number: 1256835-24-1 . It is a white or colorless solid that is highly soluble in water and other polar solvents . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole is a basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

The structural resemblance between the fused imidazo[4,5-c]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Physical And Chemical Properties Analysis

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .

Scientific Research Applications

Pharmaceutical Field

These compounds are actively researched for their anti-cancer properties . They have been evaluated for antiproliferative activity against various human cancer cell lines, including prostate, lung, cervical, and breast cancer cells .

Antiviral Activity

There is ongoing research into the antiviral applications of imidazo[4,5-c]pyridine derivatives. Studies include assessing their cytotoxic effects on virus host cell lines to determine potential as antiviral agents .

Angiotensin II Receptor Antagonists

In the field of medicinal chemistry, these derivatives are analyzed for their role as angiotensin II receptor antagonists. This has implications for treating conditions like hypertension and cardiovascular diseases .

Antimicrobial Research

The unique structure of imidazo[4,5-c]pyridine allows for diversification and has been explored for its antimicrobial features. This includes studying the effects on various positions of the compound’s skeleton to enhance antimicrobial activity .

Antioxidant Potential

Research has also been conducted on the antioxidant potential of imidazo[4,5-c]pyridine derivatives. These studies involve comparing their scavenging potential to known antioxidants like ascorbic acid .

Mechanism of Action

The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

Safety and Hazards

The compound is associated with certain hazard statements such as H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This indicates the potential for future research and development in this area.

properties

IUPAC Name

3-methylimidazo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-6-4-9-3-2-5(6)10-7(11)8/h2-4H,1H3,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOHJJIWCQRVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2)N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-3H-imidazo[4,5-c]pyridin-2-amine

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